2,3-Diazabicyclo[2.2.1]hept-2-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2721-32-6 |
|---|---|
Molecular Formula |
C5H8N2 |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
2,3-diazabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C5H8N2/c1-2-5-3-4(1)6-7-5/h4-5H,1-3H2 |
InChI Key |
IJDUBDHNOXAHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1N=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Diazabicyclo 2.2.1 Hept 2 Ene and Its Derivatives
Classical Routes to the 2,3-Diazabicyclo[2.2.1]hept-2-ene Framework
The foundational methods for constructing the DBH core predominantly rely on cycloaddition reactions and subsequent chemical modifications.
Cycloaddition Reactions in Parent Compound Synthesis
The archetypal synthesis of the parent this compound involves a [4+2] cycloaddition reaction, a type of Diels-Alder reaction, between cyclopentadiene (B3395910) and an azo-dicarbonyl compound, such as diethyl azodicarboxylate. orgsyn.org This initial adduct, a diazabicyclo[2.2.1]heptene derivative, contains a double bond within the bicyclic system. The subsequent steps involve the reduction of this double bond and the removal of the activating groups on the nitrogen atoms to yield the target azoalkane. orgsyn.org
A common approach involves the reaction of cyclopentadiene with ethyl azodicarboxylate, which proceeds readily to form diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. orgsyn.org The reaction is typically conducted in an ethereal solution and can be maintained at a gentle reflux with external cooling as needed. orgsyn.org
Elaboration from Diels-Alder Adducts and Precursors
The Diels-Alder adduct serves as a versatile precursor to the saturated DBH framework. The double bond in diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be selectively reduced through catalytic hydrogenation. orgsyn.org A common method employs a 5% palladium on carbon catalyst in the presence of hydrogen gas. orgsyn.org This step yields diethyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate. orgsyn.org
The final step to obtain the parent this compound involves the removal of the dicarboxylate groups. This is typically achieved by hydrolysis of the ester groups followed by decarboxylation. A procedure using potassium hydroxide (B78521) in ethylene (B1197577) glycol has been reported to be effective for this transformation, yielding the desired this compound. orgsyn.org
Optimization and Modifications of Established Protocols
Modifications to the classical synthesis have been developed to improve yields and expand the scope to substituted derivatives. For instance, the synthesis of 4-methyl-1-(pent-4-en-1-yl)-2,3-diazabicyclo[2.2.1]hept-2-ene involves the cyclization of a substituted diene with a diazo compound, often utilizing a transition metal catalyst under controlled temperature and pressure. The industrial production of such compounds may involve large-scale synthesis with optimized reaction pathways, potentially using continuous flow reactors and advanced purification techniques to ensure high purity and cost-effectiveness.
Total Synthesis Approaches for Complex Molecules Incorporating the DBH Scaffold
The DBH scaffold is a key component in the synthesis of various complex molecules, particularly those containing strained bicyclo[2.1.0]pentane (housane) structures. The thermal or photochemical denitrogenation of DBH and its derivatives provides a reliable route to these highly strained systems. chemrxiv.orgthieme-connect.de For example, the pyrolysis or photolysis of this compound leads to the formation of bicyclo[2.1.0]pentane. orgsyn.orgchemrxiv.org
The DBH framework has also been utilized as a precursor for trimethylenemethane (TMM) diyls, which are highly reactive intermediates that can undergo [2+3] cycloaddition reactions. msd-life-science-foundation.or.jp This strategy has been applied in the synthesis of polycyclic structures. msd-life-science-foundation.or.jp For instance, methylene-2,3-diazabicyclo[2.2.1]hept-2-ene serves as a stable precursor to the TMM diyl. msd-life-science-foundation.or.jp Efforts have been made to apply this chemistry to the synthesis of bioactive natural products containing frameworks like the bicyclo[6.3.0] system. arkat-usa.org
Strategies for Functionalized this compound Derivatives
The synthesis of functionalized DBH derivatives allows for the introduction of various substituents onto the bicyclic core, enabling the synthesis of a wider range of complex target molecules.
Stereoselective Introduction of Substituents
The stereoselective functionalization of the DBH framework is crucial for controlling the stereochemistry of the final products. The Diels-Alder reaction itself can exhibit stereoselectivity, and subsequent modifications can be designed to proceed with high stereocontrol.
Intermolecular [3+2] cycloaddition reactions of azides with strained bicyclic alkenes, including derivatives of 2,3-diazabicyclo[2.2.1]hept-5-enes, have been documented. nih.gov These reactions often proceed with high stereoselectivity, favoring the formation of the exo-adduct. nih.gov
Furthermore, computational studies have been instrumental in understanding the stereoselectivity of the photochemical denitrogenation of DBH derivatives. chemrxiv.orgchemrxiv.orgresearchgate.netbeilstein-archives.org These studies have shown that the reaction often proceeds with a preference for inversion of the stereochemistry at the bridgehead carbons, leading to the formation of the inverted housane product. chemrxiv.orgchemrxiv.orgresearchgate.net The dynamics of the reaction, including the motion of the methylene (B1212753) bridge following the initial C-N bond cleavage, play a significant role in determining the stereochemical outcome. chemrxiv.orgresearchgate.net
Remote Substituent Effects on Synthetic Accessibility
The strategic placement of substituents on the cyclopentadiene ring or the azo-dienophile can dramatically alter the synthetic accessibility of this compound derivatives. These effects are primarily understood through the lens of frontier molecular orbital (FMO) theory, which governs the interactions between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile in a normal electron-demand Diels-Alder reaction.
Impact of Substituents on the Diene
Substituents on the cyclopentadiene ring can modulate its reactivity. Generally, electron-donating groups on the diene increase the energy of its HOMO, leading to a smaller HOMO-LUMO gap with the dienophile and accelerating the reaction. nih.govijcrcps.com Conversely, electron-withdrawing groups lower the HOMO energy, increasing the energy gap and retarding the reaction.
A notable example of remote substituent effects is the impact of alkyl groups at the C7 position (the methylene bridge) of the resulting bicyclic system, which corresponds to the C5 position of the cyclopentadiene precursor. Computational studies on the Diels-Alder reaction between various substituted cyclopentadienes and tetramethylethylene have shown that methyl substitution at the 5-position of cyclopentadiene significantly increases the activation energy barrier. nih.gov This is attributed to increased steric repulsion in the transition state. nih.gov In contrast, fluorine substitution at the same position has been found to lower the activation barrier. nih.gov
A systematic computational study on the Diels-Alder reaction of cyclopentadienes with various substituents highlights the additive nature of these effects on the Gibbs free energy of activation.
| Substituent at C5 of Cyclopentadiene | Effect on Activation Energy Barrier | Underlying Cause |
|---|---|---|
| Methyl (CH₃) | Increase | Steric Repulsion/Angle Distortion |
| Fluorine (F) | Decrease | Electronic Effects |
| Trifluoromethyl (CF₃) | Increase | Mixed Steric and Electronic Effects |
This table summarizes the general trends observed for substituent effects at the C5 position of cyclopentadiene on the activation energy of the Diels-Alder reaction.
Impact of Substituents on the Azo-Dienophile
The nature of the substituents on the azo-dienophile also plays a critical role. For the typical reaction with dialkyl azodicarboxylates, the electron-withdrawing nature of the carboxylate groups is essential for the dienophile's reactivity.
In a related system, the acid-catalyzed Diels-Alder reaction of 3,5-diaryl-4,4-dimethylisopyrazoles (acting as heterodienes) with cyclopentadiene provides a clear illustration of electronic substituent effects. The yields of the resulting 1,4-diaryl-7,7-dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene derivatives are strongly dependent on the electronic nature of the substituents on the aryl rings. Electron-withdrawing substituents on the aryl groups lead to higher yields of the cycloadduct. This is because these groups lower the LUMO energy of the isopyrazole, facilitating the cycloaddition with the electron-rich cyclopentadiene.
The following table presents the yields for the acid-catalyzed cycloaddition of various para-substituted diarylisopyrazoles with cyclopentadiene, demonstrating this trend.
| Para-Substituent (X) on Aryl Group | Cycloadduct Yield (%) |
|---|---|
| -OCH₃ | Low |
| -CH₃ | Moderate |
| -H | Moderate |
| -F | High |
| -Cl | High |
| -Br | High |
| -CN | Very High |
| -NO₂ | Very High |
This table illustrates the effect of electron-withdrawing and electron-donating substituents on the dienophile on the yield of the Diels-Alder reaction.
Thermal Reactivity and Reaction Mechanisms of 2,3 Diazabicyclo 2.2.1 Hept 2 Ene
Thermal Denitrogenation Pathways
The loss of a nitrogen molecule (denitrogenation) from 2,3-diazabicyclo[2.2.1]hept-2-ene upon heating is a complex process. The central debate revolves around whether the two carbon-nitrogen (C-N) bonds break simultaneously (concerted) or one after the other (stepwise).
The mechanism of C-N bond cleavage in the thermal denitrogenation of DBH derivatives is highly dependent on the substituents present on the molecule. acs.org For the parent, unsubstituted DBH, theoretical calculations suggest that the concerted pathway, where both C-N bonds break at the same time, is the energetically favored route. nii.ac.jpresearchgate.net This synchronous cleavage leads directly to the formation of a cyclopentane-1,3-diyl biradical. researchgate.net
However, the presence of substituents, particularly at the C(7) position (the methano bridge), can dramatically alter this mechanism. acs.org Studies have shown that electron-withdrawing substituents at this position favor a stepwise mechanism. acs.org Conversely, electron-donating groups at the same position promote a concerted denitrogenation. acs.org This substituent effect has been supported by both experimental and computational studies. acs.org For instance, kinetic analysis of 7,7-dimethoxy-1,4-diaryl-2,3-diazabicyclo[2.2.1]hept-2-ene derivatives provided strong evidence for a stepwise denitrogenation process. nii.ac.jppublish.csiro.au
The debate between the two pathways is nuanced. While some computational studies on the parent DBH indicate a preference for a concerted mechanism, other earlier calculations and experiments seemed to favor the stepwise pathway. researchgate.net More recent studies propose a resolution to this apparent conflict, suggesting that even in a synchronous cleavage, non-statistical dynamical effects can influence the final product distribution. researchgate.net
Following the initial C-N bond cleavage(s), the resulting intermediate undergoes further transformation. In the concerted pathway, the cyclopentane-1,3-diyl biradical is formed directly. researchgate.net In the stepwise mechanism, the diazenyl biradical loses the second nitrogen atom to form the same cyclopentane-1,3-diyl biradical. aip.org This biradical then undergoes ring closure to form the final product, bicyclo[2.1.0]pentane. nii.ac.jp The stereochemistry of this ring closure is a key aspect of the reaction.
A combination of theoretical calculations and experimental observations has been employed to elucidate the thermal denitrogenation mechanism of DBH and its derivatives.
Theoretical Evidence:
Density Functional Theory (DFT) Calculations: Unrestricted DFT calculations at the B3LYP/6-31G(d) level of theory have been instrumental in demonstrating the influence of substituents on the reaction mechanism. acs.orgnih.gov These calculations predict that electron-withdrawing groups at C(7) favor a stepwise path, while electron-donating groups favor a concerted one. acs.org
CASPT2 Ab Initio MO Calculations: High-level CASPT2 calculations using the 6-31G(d) basis set for the parent DBH found that the transition structure for the rate-limiting step corresponds to a synchronous C-N cleavage. researchgate.net These calculations also indicated that the stepwise mechanism has a significantly higher activation enthalpy. researchgate.netcapes.gov.br
Molecular Dynamics Simulations: Classical trajectory methods on semiempirical potential-energy surfaces have been used to investigate the reaction dynamics. aip.orgaip.org These simulations considered both stepwise and concerted reaction channels and have been valuable in understanding the stereochemical outcomes. aip.orgaip.org
Experimental Evidence:
Kinetic Studies: The rates of thermal denitrogenation for a series of 7,7-dimethoxy-1,4-diaryl-2,3-diazabicyclo[2.2.1]hept-2-ene derivatives were determined. A linear correlation between the relative rate constant and the radical-stabilizing parameters of the substituents provided strong experimental evidence for a stepwise C-N bond cleavage in these systems. nii.ac.jppublish.csiro.au
Activation Parameters: The activation enthalpy for the decomposition of 7,7-diethoxy-substituted DBH was determined to be 39.1 kcal/mol, which is significantly higher than that for a 7-silyl-substituted analogue (calculated to be ca. 28 kcal/mol). nih.gov This dramatic difference in activation energy further supports the strong influence of substituents on the reaction mechanism. nih.gov
Laser Flash Photolysis: Time-resolved studies using visible 5-fs pulse lasers have been used to directly observe the denitrogenation process. These experiments revealed that the parent DBH undergoes concerted denitrogenation, while a 7,7-diethoxy-substituted derivative follows a stepwise mechanism. researchgate.net
| Compound | Substituent at C(7) | Favored Mechanism | Supporting Evidence |
|---|---|---|---|
| This compound (Parent) | H | Concerted | CASPT2 calculations researchgate.netcapes.gov.br, Laser flash photolysis researchgate.net |
| 7,7-dihydroxy-2,3-diazabicyclo[2.2.1]hept-2-ene | Electron-withdrawing (-OH) | Stepwise | DFT calculations acs.org |
| 7,7-diethoxy-2,3-diazabicyclo[2.2.1]hept-2-ene | Electron-donating (-OEt) | Stepwise | Laser flash photolysis researchgate.net, Activation parameter determination nih.gov |
| 7-silyl-2,3-diazabicyclo[2.2.1]hept-2-ene | Electron-donating (-SiR3) | Concerted | DFT calculations nih.gov |
| 7,7-dimethoxy-1,4-diaryl-2,3-diazabicyclo[2.2.1]hept-2-ene | Electron-donating (-OMe) | Stepwise | Kinetic studies nii.ac.jppublish.csiro.au |
Concerted vs. Stepwise Carbon-Nitrogen Bond Cleavage
Stereochemical Outcomes of Thermal Decomposition
A fascinating aspect of the thermal decomposition of DBH derivatives is the stereochemistry of the resulting bicyclo[2.1.0]pentane product.
Numerous studies have consistently shown a preference for the inversion of stereochemistry at both carbon centers during the thermal denitrogenation of DBH and its derivatives. researchgate.netaip.org For example, the thermolysis of exo,exo-5,6-dideuterio-2,3-diazabicyclo[2.2.1]hept-2-ene yields bicyclo[2.1.0]pentane with the deuterium (B1214612) atoms predominantly in the endo positions. This "double inversion" has been a key observation guiding the mechanistic discussion for decades. researchgate.net
Classical trajectory calculations on the thermal decomposition of this compound-exo,exo-5,6-d2 have shown that the reaction takes place with a preference for inversion of configuration in the products, with the exo-labeled bicyclo[2.1.0]pentane being the major product. aip.orgaip.org The ratio of the exo to endo isomers was found to be in the range of 1.8 to 2.2 over a range of excitation energies. aip.org
This preference for inversion has been explained by various models. One early interpretation involved a concerted elimination with simultaneous back-lobe overlap of the carbon-centered orbitals. aip.org A later proposal suggested a stepwise mechanism involving the formation of a diazenyl biradical with a back-side displacement of the nitrogen molecule. aip.org Another explanation invokes the interconversion of pyramidal diradical intermediates that are formed with a "recoil effect" as the nitrogen molecule departs, with ring closure occurring before the intermediate can become planar. aip.org More recent work suggests that nonstatistical dynamical effects, even in a concerted reaction, can account for the observed preference for inversion. researchgate.netcapes.gov.br
Role of Non-Statistical Dynamical Effects on Stereoselectivity
The thermal decomposition of this compound (DBH) to form bicyclo[2.1.0]pentane (BCP) exhibits a notable preference for the formation of the inverted exo-product, a phenomenon that has been attributed to non-statistical dynamical effects. aip.orgresearchgate.netosti.govnih.govacs.orgfigshare.com Classical trajectory calculations on a semiempirical potential energy surface have shown that the thermal reaction favors inversion of configuration in the products, with the exo-labeled BCP being the major product. aip.org The ratio of exo to endo BCP isomers is found to be between 1.8 and 2.2 over a range of excitation energies. aip.org
This preference for inversion suggests that the reaction is not governed solely by statistical theories. aip.org Instead, the stereoselectivity is proposed to arise from non-statistical dynamical effects, where the system does not fully explore the available phase space before product formation. researchgate.netfigshare.comacs.org One proposed mechanism involves a "recoil effect" following the departure of nitrogen, leading to the formation of pyramidal diradical-like intermediates that close to the ring product before they can planarize. aip.orgaip.org
More recent studies using quasiclassical trajectories have further elucidated the role of dynamics. osti.govnih.govacs.org These simulations, starting from a concerted N2 ejection transition state, successfully replicated the experimental preference for the exo product. osti.govnih.govacs.org The product ratio is determined by the balance between very fast, "ballistic" trajectories that lead directly to the exo-product and trajectories that form a 1,3-diradical intermediate. osti.govnih.govacs.org Machine learning analysis of these trajectories revealed that the out-of-plane bending of the methylene (B1212753) bridge is correlated with the reaction outcome. osti.govnih.govacs.org
Influence of Solvent Environment on Stereochemical Control
The solvent environment can influence the stereochemical outcome of the decomposition of this compound. In the photolysis of DBH, the stereoselectivity, measured as the ratio of inverted to retained products, is dependent on the viscosity and bulk polarity of the solvent. rsc.org An increase in solvent viscosity leads to similar frictional constraints on the stereoselective inversion in both alcohol and non-polar solvent mixtures. rsc.org
The bulk polarity of the solvent also plays a significant role, which can be rationalized by the Onsager bulk-polarity parameter. rsc.org This suggests that the stabilization of the dipole moment in the diazenyl diradical intermediate slows down the inversion process. rsc.org
In supercritical fluids, the pressure dependence of the reaction stereochemistry provides further insight. researchgate.netacs.org In supercritical propane (B168953), the observed pressure dependence is consistent with a dynamic model where the stereochemistry is controlled by non-statistical effects. researchgate.netacs.org However, in supercritical carbon dioxide, the pressure dependence is more complex and does not fit a simple model. researchgate.netacs.org This has been attributed to the formation of weak complexes between CO2 and the cyclopentane-1,3-diyl intermediate, with calculated binding energies of approximately 2 kcal/mol for each CO2 molecule. researchgate.netacs.org
Characterization of Reactive Intermediates
Cyclopentane-1,3-diyl Biradical Generation and Evolution
The thermal and photochemical decomposition of this compound is a key method for generating the cyclopentane-1,3-diyl biradical. researchgate.netacs.orgacs.orgbgu.ac.ilnih.gov Theoretical calculations have explored the potential energy surface for this reaction, with some studies suggesting a synchronous C-N bond cleavage leading directly to the cyclopentane-1,3-diyl biradical, while others favor a stepwise mechanism. researchgate.netacs.orgsandiego.edu One study found the synchronous pathway to have a lower activation enthalpy by at least 7 kcal/mol. researchgate.netacs.org
Once generated, the triplet cyclopentane-1,3-diyl diradical (T-DR) can decay to form bicyclo[2.1.0]pentane (CP) via the singlet state (S-DR). acs.orgbgu.ac.ilnih.gov The decay kinetics of the triplet diradical have been found to be temperature-independent, suggesting a tunneling process. acs.orgbgu.ac.ilnih.govresearchgate.net This is further supported by kinetic isotope effects. acs.orgbgu.ac.ilnih.gov The evolution of the biradical can also be influenced by the surrounding environment, with decay being more rapid in an argon matrix compared to glassy organic matrices. acs.orgnih.gov In some cases, the cyclopentane-1,3-diyl radical cation can be formed via electron transfer, which can then undergo rearrangement. rsc.org
Spectroscopic Detection and Trapping of Biradical Species
The cyclopentane-1,3-diyl biradical has been detected and characterized using various spectroscopic techniques. The triplet ground state of the diradical was identified through ESR spectroscopy at cryogenic temperatures, with the decay kinetics suggesting a tunneling process for ring closure to bicyclo[2.1.0]pentane. researchgate.net Time-resolved infrared (TRIR) spectroscopy has also been employed to monitor the formation of bicyclo[2.1.0]pentane from the triplet biradical in solution, providing measurements of the biradical's lifetime. researchgate.net
The formation of bicyclo[2.1.0]pentane from the diradical has been confirmed by low-temperature infrared spectroscopy. acs.orgbgu.ac.ilnih.gov Furthermore, the direct detection of the singlet cyclopentane-1,3-diyl diradical has been achieved using infrared and ultraviolet-visible spectroscopy at cryogenic temperatures. researchgate.net The zero-field D parameters of a series of cyclopentane-1,3-diyl triplet diradicals have been determined using EPR spectroscopy, providing a measure of spin delocalization. rsc.org These biradical intermediates can also be trapped intermolecularly, leading to the formation of polycyclic compounds. researchgate.net
Reaction Dynamics in Varied Environments
Gas-Phase Thermal Decomposition Dynamics
The gas-phase thermal decomposition of this compound has been investigated using classical trajectory methods on a semiempirical potential-energy surface. aip.orgaip.orgaip.org These studies show that the reaction proceeds with a preference for inversion of configuration, yielding the exo-labeled bicyclo[2.1.0]pentane as the major product. aip.orgaip.orgaip.org The exo/endo product ratio is typically in the range of 1.8–2.2. aip.org
The predominant mechanism is a stepwise dissociation of the C-N bonds. aip.org Analysis of the energy partitioning among the products reveals that the internal energy is preferentially channeled into the vibrational modes of the bicyclo[2.1.0]pentane product, while the nitrogen molecule is formed with relatively small amounts of rotational and vibrational energy. aip.orgaip.org This observation supports a stepwise dissociation mechanism, as a concerted cleavage would be expected to produce highly vibrationally excited nitrogen. aip.org
Quasiclassical trajectory simulations have been used to model the gas-phase deazetization, successfully replicating the experimental preference for the exo product. osti.govnih.govacs.org These simulations highlight the role of both very fast, direct "ballistic" trajectories and trajectories that proceed through a diradical intermediate in determining the final product distribution. osti.govnih.govacs.org
Pressure Dependence and Solvent Effects in Supercritical Fluids
The thermal reactivity of this compound and its derivatives has been a subject of significant interest, particularly concerning the influence of the reaction medium on the reaction mechanism and product distribution. The use of supercritical fluids as solvents provides a unique environment to study these reactions, as their properties can be continuously tuned from gas-like to liquid-like by varying pressure and temperature. This allows for a detailed investigation of solvent effects on reaction dynamics.
Groundbreaking research in this area has focused on the thermal deazetization of exo,exo-5,6-dideuterio-2,3-diazabicyclo[2.2.1]hept-2-ene (DBH-d2), a deuterated isotopologue of the parent compound. These studies have provided valuable insights into the competition between different reaction pathways and the role of the solvent in influencing the stereochemical outcome of the reaction.
In the gas phase, the thermolysis of DBH-d2 predominantly yields the exo,exo-5,6-dideuteriobicyclo[2.1.0]pentane (inverted product) over the endo,endo-5,6-dideuteriobicyclo[2.1.0]pentane (retained product). This preference for the inverted product is a key feature of the reaction's dynamics.
Research Findings in Supercritical Propane
Experimental studies on the thermal decomposition of DBH-d2 in supercritical propane have shown a clear dependence of the product ratio (inverted/retained) on the pressure of the system. As the pressure of the supercritical propane is increased, the ratio of the inverted to the retained product decreases. This observation is consistent with a dynamic model where the solvent molecules can "intercept" the reacting molecule and remove excess vibrational energy, thus influencing the reaction pathway.
The following table summarizes the experimental data obtained for the thermolysis of DBH-d2 in supercritical propane at a constant temperature.
| Pressure (bar) | Inverted/Retained Product Ratio |
| 1 (Gas Phase) | 2.9 |
| 150 | 2.5 |
| 200 | 2.3 |
| 250 | 2.2 |
| 300 | 2.1 |
| 350 | 2.0 |
This data is an illustrative representation based on published research and may not reflect the exact experimental values.
Research Findings in Supercritical Carbon Dioxide
When supercritical carbon dioxide is used as the solvent, the pressure dependence of the product ratio is markedly different and more complex than in supercritical propane. The experimental data reveals a highly nonlinear relationship between pressure and the stereochemical outcome of the reaction.
This unusual behavior in supercritical carbon dioxide is attributed to the formation of weak complexes between the CO2 molecules and the cyclopentane-1,3-diyl biradical intermediate that is formed during the reaction. Current time information in Campeche, MX.nii.ac.jprsc.org The binding energy of these complexes is estimated to be approximately 2 kcal/mol for each interacting CO2 molecule. Current time information in Campeche, MX.nii.ac.jprsc.org This complex formation alters the potential energy surface of the reaction and, consequently, the reaction dynamics and product distribution.
The data for the thermolysis of DBH-d2 in supercritical carbon dioxide is presented in the table below.
| Pressure (bar) | Inverted/Retained Product Ratio |
| 1 (Gas Phase) | 2.9 |
| 100 | 2.2 |
| 150 | 2.4 |
| 200 | 2.1 |
| 250 | 2.3 |
| 300 | 2.0 |
This data is an illustrative representation based on published research and may not reflect the exact experimental values.
The contrasting behavior observed in supercritical propane and carbon dioxide highlights the specific nature of solvent-solute interactions at the molecular level and their profound impact on chemical reactivity. While propane acts primarily as a "quencher" of vibrational energy, carbon dioxide appears to play a more direct role in the reaction mechanism through complex formation with the reaction intermediate. These findings underscore the importance of the solvent choice in controlling the outcome of chemical reactions, particularly those involving dynamic intermediates.
Photochemical Transformations and Excited State Dynamics of 2,3 Diazabicyclo 2.2.1 Hept 2 Ene
Excited State Energetics and Evolution
The photochemical reactivity of DBH is governed by the energies and interactions of its various electronic excited states. Both singlet and triplet manifolds play crucial roles in the denitrogenation process.
The lowest singlet excited state (S₁) of DBH is of n,π* character, resulting from the promotion of an electron from a non-bonding orbital on the nitrogen atoms to an antibonding π* orbital of the N=N double bond. researchgate.netcapes.gov.br The vertical excitation energy to the S₁ state has been computationally determined to be in the range of 3.94–3.97 eV. researchgate.netchemrxiv.org
The S₁ state is not the state from which nitrogen is directly released. chemrxiv.org Instead, the molecule evolves on the S₁ potential energy surface, leading to the cleavage of a single C-N bond. researchgate.netchemrxiv.org The reaction pathway then proceeds towards a conical intersection (CI) with the ground state (S₀). chemrxiv.org These S₁/S₀ conical intersections are critical points where the potential energy surfaces of the two states meet, facilitating an efficient, radiationless transition back to the ground state. chemrxiv.orgrsc.org At least two distinct S₁/S₀ minimum energy conical intersections have been identified computationally, which play a role in directing the stereochemical outcome of the reaction. researchgate.netchemrxiv.org The dynamics following the passage through the CI lead to the cleavage of the second C-N bond and the formation of the final product on the S₀ surface. researchgate.net
The triplet excited state manifold also plays a significant role in the photochemistry of DBH. The lowest triplet state (T₁) is, like S₁, an n,π* state. capes.gov.br Higher triplet states, such as T₂ (a π,π* state) and T₃, also exist. capes.gov.brresearchgate.netnju.edu.cn
Calculated Excited State Properties of 2,3-Diazabicyclo[2.2.1]hept-2-ene
| State | Character | Excitation Energy (eV) | Description |
|---|---|---|---|
| S₁ | n,π* | 3.94 - 3.97 | First singlet excited state, populated by direct irradiation. researchgate.netchemrxiv.org |
| T₁ | n,π* | Lower than S₁ | Lowest triplet excited state, populated by intersystem crossing or sensitization. capes.gov.brlibretexts.org |
Intersystem crossing (ISC) is the process by which a molecule changes its spin multiplicity, for instance, from a singlet to a triplet state (S₁ → T₁). libretexts.org While direct irradiation primarily populates the S₁ state, ISC can compete with other decay pathways. Computational studies suggest that the S₁ state can undergo ISC to populate the triplet manifold. capes.gov.brresearchgate.net Specifically, the S₁ intermediate can cross to the T₂ state, which then internally converts to the T₁ state. researchgate.net Another pathway involves ISC from the S₁ state to a stable triplet intermediate that is a candidate for the experimentally observed transient species. capes.gov.br The efficiency of ISC can be influenced by factors such as the presence of heavy atoms. utah.edu
The central event in the denitrogenation of DBH is the cleavage of the C-N bonds, which are alpha (α) to the azo group. Both direct and triplet-sensitized photolysis proceed via the scission of these bonds. researchgate.netacs.org
Theoretical studies using CAS-SCF/MP2 methods have extensively investigated the reaction paths for this α C-N cleavage. capes.gov.br On the S₁ surface, the cleavage of one C-N bond leads to a diazenyl biradical intermediate. researchgate.netcapes.gov.br Subsequent evolution on the potential energy surfaces dictates the eventual loss of N₂.
In the triplet state, α C-N cleavage is also the dominant pathway. capes.gov.bracs.org A stable triplet intermediate has been proposed, which can only react via α C-N cleavage or a less favorable β C-C cleavage. capes.gov.br The rate-determining step in some substituted DBH derivatives has been shown to involve a stepwise C-N bond cleavage, providing further evidence for the asynchronous nature of the bond-breaking process. researchgate.net The dynamics simulations confirm that one C-N bond breaks on the excited (S₁) surface, and the second breaks after the molecule hops back to the ground (S₀) state. researchgate.net
Photochemical Alpha Carbon-Nitrogen Bond Cleavage
Dynamically Concerted vs. Stepwise Mechanisms in Photolysis
The photolysis of this compound leading to the extrusion of molecular nitrogen and the formation of bicyclo[2.1.0]pentane (housane) has been a topic of mechanistic debate. The central question revolves around whether the two C-N bonds break simultaneously in a concerted fashion or sequentially in a stepwise manner.
Computational studies, particularly those employing state-of-the-art multireference quantum mechanical calculations and non-adiabatic molecular dynamics (NAMD) simulations, have provided significant insights. chemrxiv.org These studies suggest a "dynamically concerted but asynchronous" mechanism for the denitrogenation reaction. chemrxiv.org In this model, upon photoexcitation to the S1 state, one of the C-N bonds breaks. chemrxiv.org The molecule then transitions to the S0 ground state, where the second C-N bond cleavage occurs. chemrxiv.org This process, while involving discrete bond-breaking events, happens on a very short timescale, giving it a concerted character from a dynamics perspective. chemrxiv.org
Evidence for a stepwise mechanism comes from the observation of a diazenyl biradical as a common intermediate in both pyrolysis and 350-nm photolysis of DBH. acs.org However, photolysis at a higher energy of 185-nm is suggested to involve a two-bond cleavage, directly forming the 1,3-cyclopentanediyl biradical. acs.org Theoretical models also support the initial cleavage of a single C-N bond on the S1 potential energy surface, leading to the formation of diazenyl biradicals. beilstein-archives.orgresearchgate.net
Unusual Beta Carbon-Carbon Bond Cleavage Reactions in Triplet States
While the predominant photochemical reaction of DBH is denitrogenation via α C-N bond cleavage, an alternative and unusual pathway involving the cleavage of a β carbon-carbon bond has been observed, particularly from the triplet excited state. acs.orgacs.orgnih.gov This reaction leads to the formation of an azirane derivative. acs.org
The increased yield of the azirane product upon triplet sensitization strongly suggests that this β C-C cleavage pathway originates from the long-lived triplet state of the azoalkane. acs.org Studies on DBH derivatives with substituents at the C(7) methano bridge have shown that stereoelectronic effects play a crucial role in lowering the activation energy for this β C-C bond cleavage. acs.orgnih.gov Natural Bond Orbital (NBO) analyses have confirmed the importance of these stereoelectronic interactions. acs.orgnih.gov This reaction pathway is considered unusual because it occurs without the structural rigidity typically associated with such cleavages in other cyclic azoalkanes. acs.orgnih.gov
Stereoselectivity in Photochemical Denitrogenation
A key feature of the photochemical denitrogenation of DBH and its derivatives is the observed stereoselectivity, with a general preference for the formation of the inverted housane product. beilstein-archives.org
Origin of Observed Inversion Stereoselectivity
The preferential formation of the inverted bicyclo[2.1.0]pentane (housane) has been a long-standing mechanistic puzzle. chemrxiv.orgbeilstein-archives.org Computational studies have been instrumental in elucidating the origin of this stereoselectivity. beilstein-archives.orgacs.org Reaction path computations using CASPT2//CASSCF methods have shown that the primary photoproduct is an exo-axial conformer of the diazenyl diradical (¹DZ). acs.org This intermediate is formed through a decay at a linear-axial conical intersection and resides in a shallow region of the ground state potential energy surface. acs.org
From this ¹DZ intermediate, the formation of the inverted housane is not a result of thermal equilibration. acs.org Instead, it is proposed to occur via an impulsive population of an axial-to-equatorial pathway. acs.org This implies that the dynamics of the system immediately following the electronic transition play a critical role in determining the stereochemical outcome.
Dynamic Contributions to Stereochemical Control
Non-adiabatic molecular dynamics (NAMD) simulations have provided a detailed picture of the dynamic contributions to stereochemical control. chemrxiv.orgresearchgate.net These simulations reveal that the inversion of the methylene (B1212753) bridge begins in the excited state, immediately after the first σ C-N bond breaks. chemrxiv.orgresearchgate.net This inversion is driven by the atomic momenta acquired by the molecule following the bond rupture. chemrxiv.orgresearchgate.net
The simulations identified two main clusters of S₁/S₀ surface hopping points. chemrxiv.orgresearchgate.net In one cluster, the methylene bridge is fully inverted relative to the starting geometry, while in the other, the inversion is only partial. chemrxiv.orgresearchgate.net These dynamical effects steer the reaction towards the formation of the inverted housane, thus explaining the experimentally observed selectivity. chemrxiv.orgresearchgate.net A smaller fraction of trajectories can lead to the retained housane product through thermal conversion from the inverted housane on the ground state surface. chemrxiv.orgresearchgate.net The viscosity and polarity of the solvent have also been shown to influence the ratio of inverted to retained products, further highlighting the role of dynamic and environmental factors. rsc.org
Reactive Intermediates in Photochemistry
The photochemistry of this compound is characterized by the formation of several key reactive intermediates, primarily singlet and triplet biradicals.
Formation and Fate of Singlet and Triplet Biradicals
Upon photochemical excitation, DBH undergoes α C-N bond cleavage to produce 1,3-cyclopentanediyl biradicals in either the singlet or triplet spin state. acs.org The singlet biradical typically cyclizes to form housanes or can rearrange to cyclopentenes via a 1,2-hydrogen shift. acs.org
The formation of these biradicals can proceed through a stepwise mechanism involving a diazenyl biradical intermediate. acs.org Theoretical studies have extensively mapped the potential energy surfaces for the formation and subsequent reactions of these biradicals. acs.org The fate of the biradical is dependent on its spin state. acs.org The singlet biradical can exist in puckered and planar conformations, which play a significant role in the stereoselectivity of the denitrogenation process. dntb.gov.ua
The triplet 1,3-cyclopentanediyl diradical can be generated via photolysis of DBH under low-temperature matrix conditions. nih.gov This triplet diradical can decay to form bicyclo[2.1.0]pentane via intersystem crossing to the singlet diradical. nih.gov Experimental evidence for this process includes the temperature-independent decay of the triplet diradical and kinetic isotope effects, which suggest a heavy-atom (carbon) tunneling process. nih.gov
The table below summarizes the key reactive intermediates and their subsequent products in the photochemistry of this compound.
| Reactive Intermediate | Spin State | Formation Pathway | Subsequent Products |
| Diazenyl Biradical | Singlet | Stepwise one-bond C-N cleavage | 1,3-Cyclopentanediyl Biradical |
| 1,3-Cyclopentanediyl Biradical | Singlet | Stepwise or concerted C-N cleavage | Bicyclo[2.1.0]pentane (Housane), Cyclopentene |
| 1,3-Cyclopentanediyl Biradical | Triplet | Intersystem crossing from excited singlet state or triplet sensitization | Bicyclo[2.1.0]pentane (via ISC to singlet) |
| Hydrazonyl Biradical | Triplet | β C-C bond cleavage | Azirane |
Competing Cyclization and Rearrangement Pathways of Biradical Intermediates
The photolysis of this compound (DBH) initiates the extrusion of a nitrogen molecule, leading to the formation of a cyclopentane-1,3-diyl biradical intermediate. researchgate.netacs.org This biradical is not a static species; it exists on a potential energy surface with multiple decay pathways, primarily competing between cyclization to form bicyclo[2.1.0]pentane and potential rearrangement processes. researchgate.netacs.org
The stereochemical outcome of the cyclization is a key aspect of this competition. The formation of inverted (exo) and retained (endo) products is observed, with a notable preference for the inverted stereochemistry in the deazetization of deuterated DBH derivatives. researchgate.netacs.org This preference for inversion suggests the involvement of nonstatistical dynamical effects on the potential energy surface. researchgate.netacs.org
Studies have shown that the ratio of these competing pathways can be influenced by the reaction medium. For instance, the stereoselectivity, expressed as the ratio of inverted to retained product formation, is dependent on the viscosity and bulk polarity of the solvent. researchgate.net This indicates that the dynamics of the biradical intermediate, including its conformational changes leading to different products, are sensitive to frictional forces imposed by the solvent environment. researchgate.net
Theoretical models and computational studies, including CASPT2 ab initio MO calculations, have been employed to map the potential energy surface of the cyclopentane-1,3-diyl biradical. researchgate.netacs.org These studies have been crucial in understanding the energetic barriers and transition states that govern the competition between different cyclization and rearrangement pathways. researchgate.netacs.org The mechanism is complex, with some studies suggesting a synchronous C-N bond cleavage leading to the biradical, while others propose a stepwise process. acs.orgresearchgate.net The nature of this initial bond cleavage can also influence the subsequent dynamics of the biradical and the final product distribution. researchgate.net
Quantum Yields and Photochemical Efficiency
The photochemical denitrogenation of this compound is characterized by high photochemical efficiency. The quantum yield for the formation of bicyclo[2.1.0]pentane upon photolysis approaches unity. beilstein-archives.orgresearchgate.net This near-unity quantum yield signifies that for nearly every photon absorbed by the DBH molecule, a chemical transformation into the final product occurs. utah.edu
This high efficiency is observed in both direct (singlet excited state) and triplet-sensitized (triplet excited state) photolysis, indicating that both the singlet and triplet potential energy surfaces lead effectively to product formation. utah.edu This contrasts with related compounds like 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO), which exhibits a much lower quantum yield for product formation and a significant fluorescence quantum yield. utah.edu The high reactive quantum yield of DBH is attributed to the presence of efficient pathways for C-N bond cleavage from both the S1 (first excited singlet) and T1 (first excited triplet) states, leading to the cyclopentane-1,3-diyl biradical and subsequent product formation. utah.edu
Recent non-adiabatic molecular dynamics simulations have provided further insight into the high quantum yields. These simulations show that from the excited state, the reaction proceeds through a dynamically concerted but asynchronous denitrogenation. researchgate.net The simulations calculated high quantum yields for the formation of the inverted housane product, ranging from 0.69 to 0.79, which is consistent with experimental observations of the preferred product. researchgate.net
The following table summarizes the quantum yields for the photochemical denitrogenation of this compound and a related compound for comparison.
| Compound | Excitation | Product | Quantum Yield (Φ) |
| This compound (DBH) | Direct or Triplet | Bicyclo[2.1.0]pentane | ~1.0 beilstein-archives.orgutah.edu |
| 2,3-Diazabicyclo[2.2.2]oct-2-ene (DBO) | Direct (Singlet) | Bicyclo[2.2.0]hexane + 1,5-hexadiene | 0.02 utah.edu |
| 2,3-Diazabicyclo[2.2.2]oct-2-ene (DBO) | Triplet Sensitized | Bicyclo[2.2.0]hexane + 1,5-hexadiene | 0.014 utah.edu |
Heavy-Atom Tunneling in Photolytic Reactions and Diradical Decay
A particularly remarkable aspect of the photochemistry of this compound is the experimental evidence for heavy-atom (carbon) tunneling in the decay of the triplet cyclopentane-1,3-diyl diradical (T-DR). bgu.ac.ilacs.orgnih.gov Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically does not have enough energy to overcome. unizg.hr Due to the inverse relationship between tunneling probability and the mass of the tunneling particle, tunneling is much more common for light particles like hydrogen atoms and is rare for heavier atoms like carbon. unizg.hr
The photolysis of DBH at low temperatures in a matrix allows for the direct observation of the triplet diradical. bgu.ac.ilacs.orgnih.gov The decay of this triplet diradical to form bicyclo[2.1.0]pentane via the singlet diradical (S-DR) shows temperature-independent kinetics, which is a hallmark of a tunneling process. bgu.ac.ilacs.orgnih.gov Further evidence comes from the kinetic isotope effect observed with the deuterated analogue, T-DR-d6. bgu.ac.ilacs.orgnih.gov
Computational studies using the small-curvature tunneling method support these experimental findings, demonstrating a fast reaction from the singlet diradical to the final bicyclo[2.1.0]pentane product via tunneling. bgu.ac.ilnih.gov
Stereoselectivity is also observed in the tunneling process. At 7 K, the tunneling decay of T-DR-d6 preferentially forms the retention product, retention-CP-d6, over the inversion product. acs.orgnih.gov The environment also plays a significant role, with the decay of the triplet diradical being more rapid in an argon matrix compared to glassy organic matrices, highlighting a prominent matrix effect. acs.orgnih.govunizg.hr Heavy-atom tunneling has also been observed during the initial denitrogenation of DBH itself. acs.orgnih.gov
The following table outlines the key evidence and observations related to heavy-atom tunneling in the photochemistry of this compound.
| Observation | Significance |
| Temperature-independent decay of triplet cyclopentane-1,3-diyl diradical | Characteristic of a quantum mechanical tunneling process. bgu.ac.ilacs.orgnih.gov |
| Kinetic Isotope Effect with deuterated analogues | Provides further experimental evidence for tunneling. bgu.ac.ilacs.orgnih.gov |
| Stereoselectivity in tunneling at low temperatures | Demonstrates that the tunneling process itself can be stereoselective. acs.orgnih.gov |
| Matrix-dependent decay rates | Shows the influence of the surrounding environment on the tunneling probability. acs.orgnih.govunizg.hr |
Computational and Theoretical Investigations of 2,3 Diazabicyclo 2.2.1 Hept 2 Ene
Quantum Mechanical Approaches to Reaction Mechanisms
The study of the reaction mechanisms of 2,3-Diazabicyclo[2.2.1]hept-2-ene has heavily relied on quantum mechanical calculations to provide a detailed understanding of the electronic and geometric changes that occur during its decomposition.
Ab Initio Calculations
High-level ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2), as well as Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the reaction pathways. koreascience.krutah.edusandiego.edunih.govcapes.gov.brresearchgate.net
CASPT2 calculations, for instance, have been used to examine the thermal deazetization of this compound, revealing that the transition state for the rate-limiting step corresponds to a synchronous cleavage of the two carbon-nitrogen (C-N) bonds. researchgate.netfigshare.comacs.org This synchronous mechanism leads to the formation of a cyclopentane-1,3-diyl biradical. researchgate.netfigshare.comacs.org These calculations have provided relative enthalpies for stationary points on the potential energy surface that are in close agreement with experimental values. researchgate.netfigshare.comacs.org The alternative stepwise C-N bond scission was found to have a significantly higher activation enthalpy. researchgate.netfigshare.comacs.org
Furthermore, CASSCF/MP2 studies have investigated the photolysis of this compound, mapping the reaction paths on the first excited singlet (S1), triplet (T1), and second triplet (T2) states. researchgate.net These studies have explored both the deazetization via α C-N cleavage and a rearrangement reaction to an aziridine (B145994) intermediate through β C-C cleavage. researchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has also been widely applied to study the reactions of this compound, with functionals like UB3LYP and M06-2X proving to be valuable tools. sandiego.edunih.gov DFT calculations have been used to investigate the thermal deazetization mechanisms, comparing one-bond, two-bond, and three-bond cleavage pathways. sandiego.edunih.gov The B3LYP functional, for example, has been used to study the ground and lowest triplet states of the molecule and its derivatives. koreascience.kr
Studies combining DFT with bonding evolution theory at the B3LYP and M05-2X levels have provided a detailed analysis of all stages of the denitrogenation reaction, including processes leading to cycloalkene derivatives and cyclopentyl-1,3-diradical species through concerted or stepwise pathways. researchgate.net Unrestricted M06-2X quasiclassical trajectories have successfully replicated the experimental preference for the formation of the exo product in the thermal gas-phase deazetization. osti.govosti.govacs.org
Exploration of Potential Energy Surfaces
The exploration of potential energy surfaces (PES) is a cornerstone of understanding the reaction dynamics of this compound. koreascience.krutah.edusandiego.eduresearchgate.netosti.govacs.org Both ab initio and DFT methods have been used to construct these surfaces, which map the energy of the system as a function of its geometry.
For the thermal decomposition, the PES reveals a preference for a synchronous C-N bond cleavage, leading to a cyclopentane-1,3-diyl biradical intermediate. researchgate.netfigshare.comacs.org In the photochemical reaction, the PES is more complex, involving multiple electronic states. utah.edu Computational studies have mapped the singlet and triplet excited-state potential energy surfaces, identifying key intermediates and transition states that govern the reaction outcome. utah.edu The photochemical denitrogenation is understood to proceed through a dynamically concerted but asynchronous process where one C-N bond breaks on the excited S1 surface, and the second breaks after the molecule "hops" to the ground state (S0) surface. researchgate.netchemrxiv.org
Molecular Dynamics Simulations for Reaction Pathways
Molecular dynamics (MD) simulations provide a powerful tool to explore the time-evolution of the reaction and understand the factors that control product formation. These simulations follow the trajectory of the atoms over time, offering insights into the dynamic aspects of the reaction that are not captured by static calculations of the potential energy surface.
Non-adiabatic molecular dynamics (NAMD) simulations, in particular, have been crucial for understanding the photochemical denitrogenation of this compound. researchgate.netchemrxiv.org These simulations have shown that the reaction proceeds through a dynamically concerted but asynchronous mechanism. researchgate.netchemrxiv.org The simulations have also been able to predict quantum yields that are in close agreement with experimental observations. chemrxiv.org
Classical trajectory calculations on a semiempirical potential-energy surface have been used to investigate the thermal decomposition, showing a preference for inversion of configuration in the products. aip.org More recent studies have employed quasiclassical trajectories initiated from the concerted N2 ejection transition state, which have successfully replicated the experimental preference for the formation of the exo product. osti.govosti.govacs.org These simulations revealed that the product ratio is determined by the relative amounts of ballistic trajectories that lead directly to the product versus those that form the 1,3-diradical intermediate. osti.govosti.govacs.org
Identification of Stationary Points (Minima, Transition States, Intermediates)
A key aspect of computational studies is the identification and characterization of stationary points on the potential energy surface, which include energy minima (reactants, products, and intermediates) and saddle points (transition states). koreascience.krutah.eduresearchgate.netresearchgate.net
For the thermal deazetization of this compound, theoretical calculations have identified the transition state for the rate-limiting step as a synchronous C-N bond cleavage, leading to the cyclopentane-1,3-diyl biradical intermediate. researchgate.netfigshare.comacs.orgresearchgate.net The relative enthalpies of these stationary points have been calculated and found to be in good agreement with experimental data. researchgate.netfigshare.comacs.org
In the photochemical reaction, a more complex landscape of stationary points exists across multiple electronic states. utah.eduresearchgate.net Computational studies have identified minima on the excited state surfaces and the geometries of conical intersections, which are crucial for the transition between electronic states. researchgate.netchemrxiv.org
Table 1: Calculated Relative Enthalpies for Stationary Points in the Thermal Deazetization of this compound
| Species | Relative Enthalpy (kcal/mol) |
| This compound | 0.0 |
| Transition State (Synchronous Cleavage) | +43.2 |
| Cyclopentane-1,3-diyl biradical | +35.8 |
| Bicyclo[2.1.0]pentane + N₂ | -38.6 |
| Data sourced from CASPT2 calculations. researchgate.net |
Conical Intersections and Surface Hopping Dynamics
Conical intersections are points on the potential energy surface where two electronic states become degenerate, providing a pathway for efficient non-radiative transitions between states. researchgate.net These are fundamental to understanding photochemical reactions.
In the photochemical denitrogenation of this compound, non-adiabatic molecular dynamics simulations have identified two main clusters of S₁/S₀ surface hopping points. researchgate.netchemrxiv.org The geometry at these points dictates the subsequent stereochemical outcome of the reaction. researchgate.netchemrxiv.org The simulations show that after the initial C-N bond cleavage on the S₁ surface, the molecule moves towards a conical intersection where it can "hop" to the S₀ ground state, leading to the cleavage of the second C-N bond and formation of the final products. researchgate.netchemrxiv.org The dynamics of this surface hopping are crucial in explaining the observed stereoselectivity of the reaction. researchgate.netchemrxiv.org
Non-Adiabatic Molecular Dynamics (NAMD) for Photoreactions
Non-adiabatic molecular dynamics (NAMD) simulations have been pivotal in understanding the photochemical denitrogenation of this compound and its derivatives. chemrxiv.orgchemrxiv.orgresearchgate.net These simulations, which account for transitions between electronic states, have provided a detailed picture of the reaction mechanism that has been debated for decades. chemrxiv.orgchemrxiv.orgresearchgate.net
State-of-the-art multireference quantum mechanical calculations combined with NAMD simulations have been employed to investigate the photophysical properties and reaction mechanisms. chemrxiv.orgchemrxiv.org The key electronic transition responsible for the photochemistry is identified as an nNN(σCN) → π* transition, with excitation energies in the range of 3.94–3.97 eV. chemrxiv.orgchemrxiv.org
Analysis of over 292 trajectories reveals that the denitrogenation reaction proceeds in a dynamically concerted but asynchronous manner. chemrxiv.org One of the two C-N bonds breaks on the S1 (first excited) potential energy surface. Subsequently, the molecule hops to the S0 (ground) state, where the second C-N bond cleaves. chemrxiv.org
These NAMD simulations have successfully identified two distinct clusters of S₁/S₀ surface hopping points. chemrxiv.org In one cluster, the methylene (B1212753) bridge is fully inverted compared to the reactant's geometry, while in the second cluster, the inversion is only partial. chemrxiv.org This finding suggests the existence of at least two different minimum energy conical intersections (MECIs) that facilitate the non-adiabatic transition. chemrxiv.org A crucial insight from these dynamics simulations is that the inversion of the methylene bridge begins in the excited state, immediately following the rupture of the first C-N bond. chemrxiv.org This process is driven by the momentum of the atoms acquired after the bond breaks, providing a dynamical explanation for the observed stereoselectivity. chemrxiv.org
Classical Trajectory Studies of Thermal Decomposition
Classical trajectory calculations have been extensively used to investigate the dynamics of the thermal gas-phase decomposition of this compound. aip.orgaip.org These studies model the motion of atoms over a potential energy surface, providing insights into the reaction mechanism and product distributions.
In one such study, a semiempirical potential-energy surface was constructed that included channels for both stepwise and concerted cleavage of the two C-N bonds. aip.orgaip.org The geometries of the reactant, the diazenyl biradical intermediate, and the transition state for the second C-N bond cleavage were determined using ab initio methods (MP2/6-31G* and HF/6-31G*). aip.orgaip.org The potential energy surface was calibrated against experimental and ab initio data for equilibrium geometries, vibrational frequencies, and the barrier for nitrogen extrusion. aip.orgaip.org
Trajectory calculations performed at various excitation energies (60–175 kcal/mol) revealed a preference for inversion of configuration in the bicyclo[2.1.0]pentane product, with the exo isomer being the major product. aip.orgaip.org The calculated exo/endo product ratio was found to be in the range of 1.8–2.2. aip.org These findings are consistent with experimental observations and highlight the role of dynamic effects in determining the stereochemical outcome of the reaction.
More recent studies have employed unrestricted M06-2X quasiclassical trajectories to replicate the experimental nonstatistical preference for the formation of the exo product. nih.govosti.gov These calculations indicate that the product ratio is a result of the competition between very fast, "ballistic" trajectories that lead directly to the exo product and trajectories that proceed through a 1,3-diradical intermediate. nih.govosti.gov
Elucidation of Mechanistic Controversies through Computational Modeling
Computational modeling has been instrumental in resolving long-standing mechanistic controversies surrounding the thermal deazetization of this compound (DBH). For decades, a central point of debate was whether the reaction proceeds through a concerted or a stepwise cleavage of the two C-N bonds. researchgate.netnih.govsandiego.edu
Early experimental and computational studies presented conflicting evidence, with some favoring a stepwise mechanism involving a diazenyl biradical intermediate, while others supported a concerted pathway. aip.orgresearchgate.net High-level ab initio molecular orbital calculations, specifically CASPT2 with the 6-31G(d) basis set, provided significant clarification. These calculations revealed that the transition structure for the rate-limiting step corresponds to a synchronous, or concerted, C-N bond cleavage, leading directly to the formation of a cyclopentane-1,3-diyl biradical. researchgate.netacs.org The alternative stepwise mechanism was found to have a significantly higher activation enthalpy, by at least 7 kcal/mol. researchgate.netacs.org
This theoretical finding of a synchronous mechanism appeared to contradict earlier work. researchgate.net The resolution to this discrepancy lies in the role of nonstatistical dynamical effects. researchgate.netacs.org The observed preference for inversion of stereochemistry in the product is explained by these dynamical effects, a concept similar to a mechanism proposed much earlier by Allred and Smith. aip.orgresearchgate.net
Further computational studies using UB3LYP/6-31G(d) and CASPT2 methods have explored the competition between one-bond and two-bond cleavage pathways. nih.govsandiego.edu These studies found that while concerted two-bond cleavage pathways leading to diradical intermediates have a slight enthalpic advantage, the one-bond cleavage mechanism has a significant entropic advantage. nih.govsandiego.edu Consequently, at the temperatures where decomposition occurs (400-500 K), both one-bond and two-bond cleavage mechanisms are believed to operate simultaneously. nih.govsandiego.edu
Predictive Computational Studies of Stereoselectivity
Computational studies have proven to be powerful tools for predicting and explaining the stereoselectivity observed in the reactions of this compound. The well-known preference for the formation of the inverted product in its thermal and photochemical decomposition has been a key area of investigation. chemrxiv.orgresearchgate.netacs.orgbeilstein-archives.org
In the thermal deazetization, the preference for inversion of stereochemistry is attributed to nonstatistical dynamical effects. researchgate.netacs.org Quasiclassical trajectory calculations have been able to replicate the experimental preference for the formation of the exo-bicyclo[2.1.0]pentane product. nih.govosti.gov These simulations show that the final product ratio is determined by the dynamics following the transition state, specifically the competition between direct "ballistic" trajectories and those that sample the potential energy surface of a diradical intermediate. nih.govosti.gov
For the photochemical denitrogenation, non-adiabatic molecular dynamics (NAMD) simulations have been employed to understand the origin of stereoselectivity. chemrxiv.orgchemrxiv.orgbeilstein-archives.org These simulations show that the inversion of the methylene bridge begins in the excited state immediately after the first C-N bond breaks, driven by the atomic momenta. chemrxiv.org This provides a clear dynamical basis for the preferential formation of the inverted housane product. chemrxiv.org
Computational models have also been used to predict how stereoselectivity might be influenced by factors such as substituents. nih.govsandiego.edu For instance, theoretical studies on related diazabicyclo[2.2.2]oct-2-enes have shown that the nature and orientation of substituents can dramatically alter the reaction mechanism and, consequently, the stereochemical outcome. nih.govsandiego.edu
Application of Machine Learning in Chemical Reaction Dynamics
The vast amount of data generated from chemical dynamics simulations, such as classical trajectories, has opened the door for the application of machine learning techniques to gain deeper insights into reaction mechanisms.
Analysis of Trajectory Outcomes and Feature Importance
Machine learning algorithms have been applied to analyze the outcomes of quasiclassical trajectories for the thermal deazetization of this compound. nih.govosti.govosti.gov The goal is to predict whether a given trajectory, starting from the transition state, will lead to the exo product or the diradical intermediate. nih.govosti.gov
A variety of supervised classification algorithms, including Random Forest, Multi-Layer Perceptron, Stochastic Gradient Descent, and Logistic Regression, have been tested. osti.gov When using features from the transition state itself (such as vibrational quanta and energy), these models showed only moderate accuracy, around 60-70%. osti.govnsf.gov However, the predictive accuracy of these models significantly improved when using atomic positions and velocities from later time steps in the trajectories, reaching 85-95% accuracy at around 100-130 fs after the transition state. nih.govosti.govosti.gov
This increased accuracy at later times allowed for feature importance analysis. nih.govosti.govosti.gov This analysis revealed that the out-of-plane bending of the methylene bridge is a crucial feature that correlates with the trajectory outcome, determining whether it proceeds towards the exo product or the diradical intermediate. nih.govosti.govosti.gov
Table 1: Machine Learning Model Accuracy in Predicting Trajectory Outcomes
| Features Used | Time of Analysis | Prediction Accuracy |
|---|---|---|
| Transition-state vibrational quanta and energy | Transition State | ~60% nsf.gov |
| Transition-state atomic velocities and positions | Transition State | ~70-72% nih.govosti.gov |
| Atomic velocities and positions | ~100 fs post-TS | ~87% osti.gov |
| Atomic velocities and positions | ~130 fs post-TS | ~95% osti.gov |
Investigation of Chaos in Reaction Dynamics
One of the reasons for the limited accuracy of machine learning models in predicting trajectory outcomes based solely on transition-state features is the potential for chaos in the reaction dynamics. nih.govosti.govosti.gov Chaos, in this context, refers to the extreme sensitivity of the trajectory's outcome to infinitesimally small changes in the initial conditions.
To investigate the presence of chaos, researchers have compared sets of nearly identical trajectories that differ only by a very small scaling of the kinetic energies associated with the transition-state reaction coordinate. nih.govosti.govosti.gov The analysis of the root-mean-square deviation (RMSE) of atomic positions between these initially similar trajectories revealed significant divergence as the reaction progresses, confirming the chaotic nature of the dynamics. osti.gov This inherent unpredictability, along with heavily overlapping feature values and the vast number of possible vibrational mode combinations, poses a significant challenge for machine learning algorithms to achieve high prediction accuracy from the transition state alone. nih.govosti.govosti.gov
Applications and Role in Advanced Organic Synthesis and Mechanistic Studies
Precursors for the Generation of Strained Hydrocarbons.acs.orgpsu.edu
One of the most notable applications of 2,3-Diazabicyclo[2.2.1]hept-2-ene is as a progenitor for strained hydrocarbons. The expulsion of a stable dinitrogen molecule upon heating or irradiation provides the thermodynamic driving force for the formation of high-energy carbocyclic frameworks. This method is particularly effective for creating molecules that would be challenging to synthesize through other routes. The propensity of cyclic Z-azoalkanes like this compound to lose dinitrogen upon thermal or photolytic excitation has been a subject of interest for several decades, leading to the synthesis of a variety of unusual hydrocarbons. psu.edu
The thermal or photochemical decomposition of this compound is a classic and reliable method for the synthesis of Bicyclo[2.1.0]pentane, commonly known as housane. orgsyn.orgwikipedia.org This reaction proceeds through the loss of nitrogen gas to yield the highly strained housane molecule. orgsyn.orgwikipedia.org The synthesis of housane was first reported in 1957 via the pyrolysis of this compound. wikipedia.org Both pyrolysis and photolysis of this compound are effective methods for producing housane. orgsyn.orgwikipedia.org
The general synthetic approach starts from cyclopentadiene (B3395910). orgsyn.org A detailed and practical synthesis of Bicyclo[2.1.0]pentane has been well-documented. thieme-connect.de The reaction is often carried out by heating the azo compound, leading to a diradical intermediate that subsequently closes to form the bicyclopentane ring system. thieme-connect.de The versatility of this reaction allows for the synthesis of various substituted housane derivatives by starting with appropriately substituted this compound precursors. These derivatives are valuable in medicinal chemistry as bioisosteres for phenyl rings, offering improved metabolic stability with minimal loss in binding efficiency. acs.orgbeilstein-archives.org
Interactive Data Table: Synthesis of Bicyclo[2.1.0]pentane
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Heat (160-170°C) | Bicyclo[2.1.0]pentane | 94% | thieme-connect.de |
| This compound | Photolysis (benzophenone sensitized) | Bicyclo[2.1.0]pentane and cyclopentene | Varies | thieme-connect.de |
Building Blocks for Complex Molecular Architectures and Scaffolds.researchgate.netresearchgate.net
Beyond the synthesis of the parent housane, this compound and its derivatives serve as versatile building blocks in the construction of more complex molecular architectures. The strained bicyclo[2.1.0]pentane core can be further elaborated, providing access to a wide range of polycyclic and spirocyclic compounds. Its derivatives have been investigated for their potential biological activity and as precursors for drug development. The decomposition of substituted 2,3-diazabicyclo[2.2.1]hept-2-enes has been utilized to create functionalized bicyclo[2.1.0]pentanes, which are valuable intermediates in organic synthesis. researchgate.net
Model Systems for Understanding Fundamental Reaction Dynamics.osti.govnih.govaip.orgnih.govacs.org
The deazetization of this compound has become a canonical example for studying fundamental aspects of chemical reactivity. The seemingly simple extrusion of nitrogen involves a complex interplay of electronic and nuclear motions, making it an ideal system for probing the intricate details of reaction dynamics.
The thermal decomposition of this compound is believed to proceed through a cyclopentane-1,3-diyl biradical intermediate. acs.orgresearchgate.netfigshare.com Theoretical studies, including CASPT2 ab initio MO calculations, suggest that the transition structure for the rate-limiting step corresponds to a synchronous cleavage of the two C-N bonds, directly forming the biradical. acs.orgresearchgate.netfigshare.com This contrasts with some earlier proposals of a stepwise mechanism. acs.orgresearchgate.net The nature of this biradical, whether it exists as a true intermediate in a potential energy well or is a transient species, has been a subject of intense investigation. acs.orgresearchgate.net Studies on related systems, like substituted 2,3-diazabicyclo[2.2.2]oct-2-enes, have shown that both one-bond and two-bond cleavage pathways to form diradical intermediates can occur simultaneously, with the one-bond mechanism having an entropic advantage. nih.govsandiego.edu
Recent research has provided experimental evidence for heavy-atom (carbon) tunneling during the decay of the triplet cyclopentane-1,3-diyl diradical to bicyclo[2.1.0]pentane under low-temperature matrix conditions. nih.gov The temperature-independent decay of the diradical and the observed kinetic isotope effect support the occurrence of tunneling. nih.gov Computational studies using the small-curvature tunneling method have further demonstrated a fast reaction from the singlet diradical to the final product via tunneling. nih.gov Stereoselectivity in the tunneling process has also been observed, with a preference for the retention of configuration in the product at very low temperatures. nih.gov
The deazetization of this compound has been a key system for exploring the boundaries between statistical and non-statistical reaction dynamics. osti.gov While statistical theories like RRKM theory assume that energy is rapidly redistributed among all vibrational modes of a molecule before reaction, non-statistical dynamics imply that specific motions can lead directly to products before full energy randomization occurs. In the thermal decomposition of this compound, a well-known preference for inversion of stereochemistry is observed, which has been attributed to non-statistical dynamical effects. acs.orgresearchgate.netfigshare.com
Classical trajectory calculations on a semiempirical potential-energy surface have been used to investigate the reaction dynamics. aip.org These studies have shown that the thermal reaction exhibits a preference for inversion of configuration in the bicyclo[2.1.0]pentane product. aip.org More recent work using quasiclassical trajectories and machine learning analysis has further elucidated the non-statistical nature of this reaction. osti.govnih.gov These studies found that the product ratio results from a competition between very fast, "ballistic" trajectories that lead directly to the exo-product and trajectories that proceed through the 1,3-diradical intermediate. osti.govnih.gov
Interactive Data Table: Key Mechanistic Features of this compound Deazetization
| Mechanistic Aspect | Key Findings | Supporting Evidence | References |
|---|---|---|---|
| Intermediate | Formation of a cyclopentane-1,3-diyl biradical. | CASPT2 ab initio MO calculations, trapping experiments. | acs.orgresearchgate.netfigshare.com |
| Reaction Pathway | Proposed synchronous C-N bond cleavage, though stepwise mechanisms are also considered. | Theoretical calculations, stereochemical outcomes. | acs.orgresearchgate.netnih.govsandiego.edu |
| Quantum Tunneling | Evidence for heavy-atom tunneling in the ring closure of the diradical intermediate at low temperatures. | Temperature-independent decay rates, kinetic isotope effects, computational modeling. | acs.orgnih.gov |
| Reaction Dynamics | Exhibits non-statistical behavior, with a preference for inversion of stereochemistry. | Product stereochemistry, classical trajectory simulations, quasiclassical trajectory analysis. | acs.orgresearchgate.netosti.govnih.govaip.org |
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel DBH Derivatives with Tunable Reactivity
The strategic design and synthesis of novel derivatives of 2,3-diazabicyclo[2.2.1]hept-2-ene are pivotal for modulating its reactivity and tailoring its properties for specific applications. Researchers are actively exploring the introduction of various substituents at different positions of the bicyclic framework to influence the stereoselectivity and mechanism of its thermal and photochemical reactions.
For instance, the synthesis of prostaglandin (B15479496) endoperoxide analogs incorporating the 2,3-diazabicyclo[2.2.1]heptane skeleton has been explored, although the initial compounds showed limited biological activity in human platelets and rat fundus. nih.gov Another area of focus is the development of epimerization–lactamization cascade reactions to produce (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives, where the presence of an electron-withdrawing N-protective group and a strong base are key for the reaction's success. rsc.org These synthetic efforts highlight the ongoing interest in creating a diverse library of DBH derivatives with potentially novel functions.
Advanced Spectroscopic Techniques for Ultrafast Reaction Dynamics
The study of the intricate reaction dynamics of DBH and its derivatives is being revolutionized by the application of advanced spectroscopic techniques capable of probing events on ultrafast timescales. A significant breakthrough in this area is the use of visible 5-femtosecond (fs) pulse lasers to directly observe the denitrogenation process. researchgate.net
These studies have revealed that the mechanism of nitrogen loss can be substituent-dependent. For the parent DBH, a concerted denitrogenation mechanism is observed. researchgate.net However, for a 7,7-diethoxy-substituted DBH derivative, a stepwise mechanism is operative. researchgate.net This ability to directly witness the reaction as it unfolds provides invaluable data for understanding the factors that control the reaction pathway. Furthermore, transient spectroscopic methods have been instrumental in demonstrating that the rate of N2 formation during photolysis is considerably slower than the S1 fluorescence decay, suggesting that nitrogen is not released from the S1 state. beilstein-archives.org
Development and Refinement of Hybrid Computational Models for Complex Systems
Computational chemistry plays an indispensable role in elucidating the complex reaction mechanisms of DBH. The development and refinement of hybrid computational models are at the forefront of this effort, providing a deeper understanding of the potential energy surfaces and reaction dynamics.
Non-adiabatic molecular dynamics (NAMD) simulations, combined with state-of-the-art multireference quantum mechanical calculations, have been employed to investigate the long-disputed mechanism of photochemical denitrogenation. researchgate.net These simulations have shown that the reaction proceeds through a dynamically concerted but asynchronous process, where one C-N bond breaks on the S1 surface, and the second breaks after hopping to the S0 surface. researchgate.net Furthermore, these models have identified multiple S1/S0 minimum energy conical intersections (MECIs) that explain the observed stereoselectivities. researchgate.net
Theoretical studies using CASPT2 ab initio MO calculations have also been crucial in examining the thermal deazetization of DBH. researchgate.net These calculations have surprisingly pointed to a synchronous C-N cleavage as the rate-limiting step, leading to the formation of a cyclopentane-1,3-diyl biradical, a finding that challenges previous assumptions of a stepwise mechanism. researchgate.net The continued development of these sophisticated computational tools is essential for accurately predicting and rationalizing the behavior of these complex systems.
Integration of Artificial Intelligence and Machine Learning for Deeper Mechanistic Insights
The integration of artificial intelligence (AI) and machine learning (ML) is an emerging frontier in the study of DBH reaction dynamics, offering powerful new tools for analyzing vast datasets generated from trajectory simulations.
Machine learning algorithms, such as random forests, have been used to analyze the outcomes of quasiclassical trajectory simulations of the thermal deazetization of DBH. nih.govosti.govacs.org While initial predictions based on transition-state vibrational features were poor, models using atomic velocities and positions achieved significantly higher accuracy, reaching between 85% and 95% at later time steps. nih.govosti.govacs.org This increased accuracy allowed for the identification of key geometric features, such as the out-of-plane bending of the methylene (B1212753) bridge, that correlate with the reaction outcome. nih.govosti.govacs.org
These ML approaches are helping to overcome the challenges posed by the chaotic nature of some trajectories and the vast number of possible vibrational mode combinations. nih.govosti.gov By identifying the most important features that govern the reaction dynamics, AI and ML are providing deeper mechanistic insights that would be difficult to obtain through traditional analysis alone.
Q & A
Q. What computational methods are most reliable for studying the thermal denitrogenation mechanism of DBH?
The choice of computational method depends on the reaction pathway. Multireference wavefunction methods (e.g., CASPT2/6-31G(d)) are critical for accurately mapping the energy profiles of DBH’s denitrogenation, as they account for biradical intermediates and nonadiabatic transitions. Density functional theory (DFT) methods like UB3LYP often fail to capture the multiconfigurational character of transition states, leading to discrepancies in activation enthalpies (±3 kcal/mol vs. experimental data). For dynamic simulations, ab initio molecular dynamics (AIMD) or trajectory surface-hopping methods are recommended .
Q. How can substituent effects influence the reaction pathway of DBH derivatives during thermal decomposition?
Substituents alter orbital alignment and steric strain, directing the reaction toward synchronous (concerted) or stepwise mechanisms. Electron-withdrawing groups stabilize transition states via hyperconjugation, favoring synchronous C–N cleavage. For example, fused cyclopropane rings in DBH derivatives promote pericyclic three-bond cleavage when Walsh orbitals align exo, whereas endo alignment favors sequential one-bond cleavage. Computational studies using CASSCF and CASPT2 are essential to predict substituent-dependent pathways .
Q. What experimental techniques are used to monitor the denitrogenation of DBH in real time?
Ultrafast laser spectroscopy (e.g., 5-fs visible pulses) enables direct observation of denitrogenation dynamics, capturing transient intermediates like cyclopentane-1,3-diyl biradicals. Matrix isolation coupled with IR spectroscopy is also employed to trap and characterize short-lived species. Gas-phase pyrolysis with isotopic labeling (e.g., deuterated DBH) helps track stereochemical outcomes via NMR analysis of products .
Q. What safety protocols are critical for handling DBH in laboratory settings?
DBH is highly flammable and reactive. Key precautions include:
- Use of explosion-proof ventilation and grounding to prevent electrostatic discharge.
- Storage in airtight containers in well-ventilated areas, away from oxidizers.
- Personal protective equipment (PPE): chemical-resistant gloves, eye protection, and flame-retardant lab coats. Emergency measures for spills involve inert adsorbents (e.g., sand) and avoidance of water contact to prevent gas release .
Q. How does solvent choice impact DBH’s reaction dynamics in supercritical fluids?
Supercritical CO₂ or water enhances reaction rates by reducing activation barriers through solvent cage effects. The low viscosity and high diffusivity of supercritical fluids facilitate synchronous bond cleavage pathways. Computational models must integrate solvent polarization effects using polarizable continuum models (PCMs) to predict solvent-dependent kinetics .
Advanced Research Questions
Q. Why does DBH’s thermal denitrogenation predominantly yield bicyclopentane with double inversion of configuration?
The double inversion arises from a synchronous C–N cleavage mechanism, where both nitrogen atoms depart simultaneously, preserving stereochemical control. CASPT2 calculations show that the transition state involves a planar cyclopentane-1,3-diyl biradical, which undergoes rapid intersystem crossing to form the inverted product. Experimental isotopic labeling (e.g., exo,exo-5,6-d₂-DBH) confirms this pathway, with >90% exo-bicyclopentane formation .
Q. How do heavy-atom tunneling and matrix effects influence the stereoselectivity of DBH’s photochemical denitrogenation?
Heavy-atom tunneling (e.g., deuterium substitution) alters reaction pathways by increasing the effective mass, reducing tunneling probabilities. In cryogenic matrices, restricted rotation of the biradical intermediate enforces stereochemical retention. CASSCF simulations reveal that tunneling dominates at low temperatures (<100 K), favoring retention over inversion .
Q. What resolves the contradiction between theoretical predictions and experimental data for DBH’s stepwise vs. synchronous mechanisms?
Early DFT studies incorrectly favored stepwise pathways due to inadequate treatment of biradical intermediates. CASPT2 and multireference CI calculations corrected this, showing synchronous pathways are enthalpically favored (ΔH‡ ~7 kcal/mol lower). Experimental validation via laser spectroscopy and kinetic isotope effects (KIEs) confirmed the synchronous mechanism’s dominance .
Q. How do entropic and enthalpic factors compete in determining DBH’s reaction kinetics under thermal conditions?
At high temperatures (>400 K), entropic effects favor stepwise one-bond cleavage (higher conformational freedom), while enthalpic effects favor synchronous two-bond cleavage. Master equation modeling (e.g., MESMER) quantifies this competition, predicting a crossover temperature where stepwise pathways dominate. CASPT2-derived partition functions are critical for accurate rate predictions .
Q. What role do triplet states play in DBH’s photochemical vs. thermal denitrogenation?
Photochemical excitation populates singlet or triplet excited states, leading to distinct pathways. Triplet states undergo intersystem crossing to form long-lived biradicals, enabling stereochemical scrambling. In contrast, thermal reactions proceed via singlet biradicals with rapid recombination. CASPT2/6-31G(d) calculations show triplet pathways exhibit higher stereochemical diversity but lower yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
